G3-VC-PAB-DMEA-Duocarmycin DM

ADC Payload Potency Duocarmycin Cytotoxicity IC50 Comparison

Duocarmycin-based ADC development faces critical challenges: generic linker-payload substitution alters DAR, release kinetics, and therapeutic index. G3-VC-PAB-DMEA-Duocarmycin DM (CAS 2415664-00-3) is a defined, protease-cleavable conjugate validated for reproducible ADC conjugation. - **Cytotoxicity profile**: Picomolar activity (IC50: 3.87 pM Caski, 7.31 pM LS174T, 22 pM HT-29) - distinct from other duocarmycins. - **Controlled handling**: DMSO solubility (10 mM) + stable powder storage at -20°C ensures process consistency. - **Application**: Optimized for solid tumor antigen targeting (colon, cervical) and linker SAR studies (G3-VC vs. MC-VC vs. PEG4-VC).

Molecular Formula C56H72ClN13O12
Molecular Weight 1154.7 g/mol
Cat. No. B12366551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG3-VC-PAB-DMEA-Duocarmycin DM
Molecular FormulaC56H72ClN13O12
Molecular Weight1154.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CNC(=O)CNC(=O)CN
InChIInChI=1S/C56H72ClN13O12/c1-33(2)50(66-48(73)30-62-47(72)29-61-46(71)28-58)52(75)65-42(12-9-19-60-54(59)77)51(74)63-37-15-13-34(14-16-37)32-81-55(78)68(5)20-21-69(6)56(79)82-45-26-44-49(40-11-8-7-10-39(40)45)36(27-57)31-70(44)53(76)43-25-35-24-38(17-18-41(35)64-43)80-23-22-67(3)4/h7-8,10-11,13-18,24-26,33,36,42,50,64H,9,12,19-23,27-32,58H2,1-6H3,(H,61,71)(H,62,72)(H,63,74)(H,65,75)(H,66,73)(H3,59,60,77)/t36-,42+,50+/m1/s1
InChIKeyGUGYAPHPMAJYHQ-MUYWJSLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G3-VC-PAB-DMEA-Duocarmycin DM Overview


G3-VC-PAB-DMEA-Duocarmycin DM (Compound LD-1, CAS 2415664-00-3) is a drug-linker conjugate designed for the preparation of antibody-drug conjugates (ADCs) . It incorporates the potent DNA minor-groove alkylator Duocarmycin DM as the cytotoxic payload, conjugated via a protease-cleavable G3-VC-PAB-DMEA linker [1]. This compound represents a specialized ADC building block in the duocarmycin family, which is known for picomolar cytotoxicity against a broad spectrum of cancer cell lines [2].

Non-Substitutability of G3-VC-PAB-DMEA-Duocarmycin DM


Generic substitution among duocarmycin-based ADC components is scientifically unsound due to significant differences in linker chemistry, payload potency, and conjugate stability. Duocarmycin DM, the payload in this conjugate, exhibits a distinct cytotoxicity profile with cell line-dependent IC50 values ranging from 3.87 to 22 pM, which differs from other duocarmycins such as Duocarmycin SA (IC50 10 pM in select models) . Furthermore, the G3-VC-PAB-DMEA linker confers unique physicochemical properties, including a molecular weight of 1154.70 g/mol and a specific solubility profile, that directly influence ADC conjugation efficiency, plasma stability, and in vivo pharmacokinetics [1]. Simply interchanging this compound with other duocarmycin-linker constructs (e.g., MA-PEG4-VC-PAB-DMEA-duocarmycin DM or MC-VC-PAB-linked analogs) would alter the drug-to-antibody ratio (DAR), release kinetics, and ultimately therapeutic index of the final ADC [2].

G3-VC-PAB-DMEA-Duocarmycin DM: Comparative Evidence


Duocarmycin DM Cytotoxicity Across Cell Lines

Duocarmycin DM, the cytotoxic warhead in G3-VC-PAB-DMEA-Duocarmycin DM, demonstrates potent and variable cytotoxicity across a panel of human cancer cell lines. When compared to the well-characterized analog Duocarmycin SA, which exhibits an IC50 of 10 pM in select models [1], Duocarmycin DM shows a broader range of activity. For instance, it is significantly more potent against Caski cells (IC50 = 3.87 pM) but less potent against HT-29 cells (IC50 = 22 pM) . This differential activity profile, as opposed to a uniform IC50, is a critical consideration for ADC targeting strategies where payload sensitivity varies by tumor antigen expression and cell lineage [2].

ADC Payload Potency Duocarmycin Cytotoxicity IC50 Comparison

G3 vs. MA-PEG4 Linker Physicochemical Comparison

The G3-VC-PAB-DMEA linker attached to Duocarmycin DM yields a distinct molecular entity with a molecular weight of 1154.70 g/mol and formula C56H72ClN13O12 [1]. This contrasts with other commercially available duocarmycin DM drug-linker conjugates, such as MA-PEG4-VC-PAB-DMEA-duocarmycin DM, which incorporates a PEG4 spacer and a maleimide (MA) reactive group, altering the linker length and hydrophilicity . The absence of the PEG4 spacer in G3-VC-PAB-DMEA-Duocarmycin DM results in a more compact linker-payload, which may influence the rate of proteolytic cleavage by cathepsin B and the subsequent intracellular release of the active duocarmycin [2].

ADC Linker Chemistry Drug-Linker Conjugate Properties Conjugation Efficiency

DNA Minor Groove Binding Selectivity

Duocarmycins, including the DM analog, exert their cytotoxicity through sequence-selective alkylation of adenine N3 within the minor groove of AT-rich DNA [1]. This mechanism is distinct from other ADC payload classes, such as auristatins and maytansinoids, which target tubulin polymerization [2]. While direct comparative data between Duocarmycin DM and other duocarmycins (SA, MA, TM) regarding specific DNA sequence preference are not available for this exact compound, class-level evidence indicates that subtle structural modifications to the DNA-binding moiety (as seen in the Duocarmycin DM structure) can shift the preferred binding sequence and affinity [3]. Therefore, G3-VC-PAB-DMEA-Duocarmycin DM offers a DNA-damaging mechanism orthogonal to tubulin inhibitors, which is crucial for overcoming resistance mechanisms and for combination ADC strategies [2].

DNA Alkylation Sequence Selectivity Mechanism of Action

Solubility and Formulation Compatibility

G3-VC-PAB-DMEA-Duocarmycin DM is typically soluble in DMSO, with a recommended stock concentration of 10 mM for in vitro studies and ADC conjugation protocols . This solubility profile is a practical point of differentiation from other duocarmycin-linker conjugates. For example, some pegylated constructs, such as MA-PEG4-VC-PAB-DMEA-duocarmycin DM, may exhibit altered solubility due to the hydrophilic PEG spacer, potentially requiring different solvent systems for optimal conjugation yield . While direct head-to-head solubility data are not published, vendor datasheets indicate that G3-VC-PAB-DMEA-Duocarmycin DM is routinely handled in DMSO-based formulations for both in vitro and in vivo applications, a critical factor for reproducible ADC manufacturing .

ADC Process Development Linker-Payload Solubility Conjugation Efficiency

G3-VC-PAB-DMEA-Duocarmycin DM: Application Scenarios


ADC Development for AT-Rich Solid Tumors

Based on the picomolar IC50 values of Duocarmycin DM against colon (LS174T: 7.31 pM, HT-29: 22 pM) and cervical (Caski: 3.87 pM) cancer cell lines , this drug-linker conjugate is optimally suited for constructing ADCs against solid tumor antigens. The potent DNA-alkylating mechanism, distinct from tubulin inhibitors, offers a strategic advantage in overcoming resistance and warrants its selection in early-stage ADC discovery programs targeting these cancer types [1].

Comparative Linker Optimization Studies

The unique physicochemical properties of the G3-VC-PAB-DMEA linker (MW 1154.70 g/mol) provide a distinct scaffold for head-to-head comparison with other cleavable linkers (e.g., MC-VC-PAB, MA-PEG4-VC-PAB) in ADC optimization workflows [2]. Researchers can evaluate how linker length, hydrophobicity, and protease sensitivity affect conjugate stability, drug release kinetics, and overall ADC efficacy, making this compound a valuable tool in linker SAR studies .

ADC Process Development and Scale-Up

With defined solubility in DMSO at 10 mM and established storage conditions (-20°C for long-term powder storage), G3-VC-PAB-DMEA-Duocarmycin DM meets the practical requirements for reproducible small- to medium-scale ADC conjugation . Its reliable handling profile reduces variability during process development, a key consideration for CROs and biotech companies procuring linker-payloads for preclinical candidate optimization [3].

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